molecular formula C13H20O5 B14354112 Benzoic acid;2-(2-ethoxyethoxy)ethanol CAS No. 90327-11-0

Benzoic acid;2-(2-ethoxyethoxy)ethanol

Cat. No.: B14354112
CAS No.: 90327-11-0
M. Wt: 256.29 g/mol
InChI Key: XMIZOIJJSZEJOZ-UHFFFAOYSA-N
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Description

The compound in focus, Benzoic acid, 2-hydroxy-, reaction products with diethanolamine, 2-(2-ethoxyethoxy)ethanol, and triethanolamine (CAS 68512-08-3), is a polyfunctional derivative synthesized through the reaction of salicylic acid (2-hydroxybenzoic acid) with diethanolamine, triethanolamine, and 2-(2-ethoxyethoxy)ethanol. This product combines the aromatic carboxylic acid moiety of benzoic acid with ethoxyether and ethanolamine groups, resulting in a multifunctional compound. Its molecular formula is C₇H₆O₃·C₆H₁₅NO₃·C₆H₁₄O₃·C₄H₁₁NO₂, with a molecular weight of 526.31 g/mol.

Properties

CAS No.

90327-11-0

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

benzoic acid;2-(2-ethoxyethoxy)ethanol

InChI

InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-8-5-6-9-4-3-7/h1-5H,(H,8,9);7H,2-6H2,1H3

InChI Key

XMIZOIJJSZEJOZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), ether (-O-), and amine (-NH-) groups.
  • Applications : Likely used in polymer synthesis, surfactants, or pharmaceutical intermediates due to its amphiphilic structure.

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Reference
2-Ethoxybenzoic Acid 134-11-2 C₉H₁₀O₃ 166.18 -COOH, -OCH₂CH₃ Pharmaceutical intermediates
Ethyl 2-(2-oxoethoxy)benzoate N/A C₁₁H₁₂O₄ 208.07 Ester (-COO-), ketone (-CO-) Chemical synthesis
p-tert-Butylbenzoic Acid 98-73-7 C₁₁H₁₄O₂ 178.23 -COOH, -C(CH₃)₃ Plasticizers, resins

Structural Insights :

  • 2-Ethoxybenzoic Acid: Simpler structure with an ethoxy substituent on the benzene ring; lacks the ethoxyethoxy and ethanolamine groups present in the target compound.
  • Ethyl 2-(2-oxoethoxy)benzoate : Contains an ester and ketone group, differing in reactivity compared to the hydroxyl and amine functionalities in the target compound.

Ethoxyethanol Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Reference
2-(2-Ethoxyethoxy)ethanol 112-50-5 C₆H₁₄O₃ 134.18 Ether (-O-), hydroxyl (-OH) Solvent, fragrance component
2-[2-(2-Ethoxyethoxy)ethoxy]ethanol 868594-48-3 C₁₄H₃₀O₅ 278.38 Multiple ether groups, -OH Polymer synthesis
2-(2-Ethoxyethoxy)ethanol + 4-methylbenzenesulfonic acid (1:1) 62921-75-9 C₆H₁₄O₃·C₇H₈O₃S 312.38 Ether, hydroxyl, sulfonic acid Acidic catalyst

Functional Contrast :

  • 2-(2-Ethoxyethoxy)ethanol: A simple glycol ether with hydrophilic-lipophilic balance (HLB) properties, used as a solvent or in fragrances.
  • Sulfonic Acid Salt Form : The toluenesulfonic acid complex (CAS 62921-75-9) introduces strong acidity, unlike the neutral pH of the target compound.

Bioactive Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Key Bioactivity Source Reference
2-Acetylamino-benzoic acid methyl ester N/A C₁₀H₁₁NO₃ Antitumor (AGS, HepG2, A549 cell lines) Aconitum vaginatum
Benzoic acid, 2-hydroxy- (salicylic acid) 69-72-7 C₇H₆O₃ Anti-inflammatory, precursor to aspirin Synthetic/plant extracts

Pharmacological Relevance :

  • However, its polyfunctional structure may alter bioavailability compared to simpler benzoic acid derivatives.

Physicochemical Properties

  • Solubility: The target compound’s ethoxyethoxy and ethanolamine groups enhance water solubility compared to non-polar derivatives like p-tert-butylbenzoic acid.
  • Thermal Stability : Likely lower melting point (~103°C) than rigid aromatic acids, as seen in oligobenzoate analogs.

Industrial and Pharmaceutical Relevance

  • Surfactants : The combination of hydrophilic (ethoxyethoxy, -OH) and hydrophobic (benzene ring) groups makes it suitable for emulsifiers.
  • Coordination Chemistry : Amine and hydroxyl groups may enable metal ion chelation, useful in catalysis or drug delivery.

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